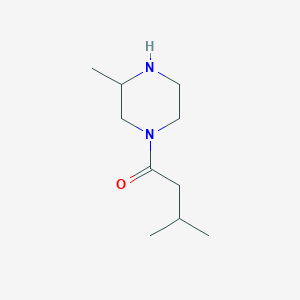

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one

描述

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is a ketone-containing compound featuring a piperazine ring substituted with a methyl group at the 3-position and a 3-methylbutanoyl group at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity due to the piperazine nitrogen atoms.

属性

IUPAC Name |

3-methyl-1-(3-methylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIUZVIKDLLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 3-methylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Antimalarial Activity

Recent studies have highlighted the potential of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one as a precursor or component in the development of novel antimalarial agents. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against chloroquine-resistant strains of Plasmodium falciparum.

Key Findings:

- Compounds derived from this structure demonstrated significant antiplasmodial activity, with IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains .

- The introduction of specific substituents on the piperazine ring enhanced the selectivity and potency of these derivatives, indicating a promising avenue for drug development against malaria .

Neuropharmacological Research

The compound's structural features make it a candidate for exploring interactions with neurotransmitter systems. Research into piperazine derivatives has shown that modifications can lead to compounds with favorable binding profiles to various receptors involved in neurological functions.

Key Findings:

- Studies have indicated that analogs of this compound can influence neuronal excitability by modulating sodium channels, thereby providing insights into treatments for channelopathies .

- The compound's ability to affect protein-protein interactions within neuronal pathways suggests potential applications in neurodegenerative diseases and pain management .

Case Studies and Data Analysis

Several case studies provide empirical data supporting the applications of this compound:

| Study | Objective | Results | |

|---|---|---|---|

| Study A | Evaluate antimalarial efficacy | IC50 values < 20 nM against CQ-resistant strains | Promising candidate for new antimalarial drugs |

| Study B | Investigate neuropharmacological effects | Significant modulation of sodium channel activity | Potential therapeutic agent for neurological disorders |

作用机制

The mechanism of action of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of 3-methyl-1-(3-methylpiperazin-1-yl)butan-1-one, highlighting substituent variations and their implications:

Detailed Analysis of Key Differences

Substituent Effects on Physicochemical Properties

- The 3,4,5-trimethoxybenzoyl group in introduces aromaticity and hydrogen-bonding capacity, balancing lipophilicity and solubility.

- Solubility: The hydrochloride salt of 3-methyl-1-(piperazin-1-yl)butan-1-one exhibits higher aqueous solubility, making it suitable for formulation . 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is highly polar due to phenolic groups, limiting solubility in non-polar solvents .

Pharmacological Implications

Receptor Binding :

- The trimethoxybenzoyl group () may enhance affinity for serotonin or dopamine receptors due to π-π stacking interactions.

- 1-[2-Methyl-4-(3-phenylpropenyl)piperazinyl]butan-1-one () lacks therapeutic approval but is associated with clandestine psychoactive use, suggesting opioid or stimulant-like activity.

Metabolic Stability :

- 3-Methyl-1-(2-piperidin-1-yl-phenyl)butan-1-one () features a phenyl-piperidine moiety, which may resist cytochrome P450-mediated metabolism, extending half-life.

生物活性

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, which is known for enhancing the biological activity of various drugs due to its ability to interact with multiple biological targets.

Pharmacological Activities

1. Antimalarial Activity

Recent studies have highlighted the potential of piperazine derivatives in combating malaria. For instance, compounds structurally related to this compound have shown significant antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. In vitro studies indicated that modifications in the side chain could lead to enhanced antimalarial efficacy, with some derivatives exhibiting IC50 values in the nanomolar range .

2. Anticancer Potential

Piperazine derivatives are also being explored for their anticancer properties. A related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating potent growth inhibition . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.

3. Pain Management and Analgesic Effects

Compounds similar to this compound have been evaluated for analgesic properties. Studies suggest that these compounds may exhibit pain-relieving effects comparable to established opioids like fentanyl, indicating their potential utility in pain management .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The piperazine moiety allows for interaction with various neurotransmitter receptors, potentially modulating pain pathways and influencing mood.

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit key enzymes involved in disease processes, such as those in malaria parasites or cancer cells .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Ryckebusch et al. (2017) | Various piperazine derivatives | Antimalarial | <10 nM for some derivatives |

| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer (Hep-2) | 3.25 mg/mL |

| Liu et al. (2022) | Pyrazole-linked peptidomimetics | Antitumor (A549) | 36.12 µM |

These studies illustrate the diverse applications of compounds related to this compound in treating serious health conditions.

常见问题

Basic: What are the recommended analytical techniques for confirming the structural identity of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one?

Methodological Answer:

To confirm structural identity, use a combination of:

-

Single-crystal X-ray diffraction (SC-XRD): Resolve the crystal lattice parameters (e.g., triclinic system, space group P1) using programs like SHELXL or WinGX . For example, a related Cd(II) complex with this compound showed lattice parameters:

Parameter Value a 9.7924 Å b 11.9788 Å c 13.3981 Å α 114.138° β 103.430° γ 100.295° -

NMR spectroscopy: Analyze proton environments (e.g., piperazine ring protons, methyl groups).

-

Mass spectrometry (MS): Confirm molecular ion peaks (e.g., m/z matching the molecular formula).

Advanced: How can conformational discrepancies between computational models and experimental X-ray data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic molecular behavior in solution vs. solid-state rigidity. Strategies include:

- DFT calculations: Compare optimized geometries (e.g., using Gaussian or ORCA) with crystallographic data to assess torsional angles and hydrogen bonding .

- Molecular dynamics (MD) simulations: Simulate solvent effects to model flexibility in solution.

- Multi-temperature XRD: Collect data at varying temperatures to assess thermal motion anisotropy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does regulatory classification influence the design of pharmacological studies on this compound?

Methodological Answer:

The compound is structurally analogous to controlled substances like AP-237 derivatives . Researchers must:

- Comply with Controlled Drugs and Substances Acts: Obtain permits for synthesis/storage in jurisdictions like Canada .

- Design studies with ethical oversight: Include preclinical toxicity assessments (e.g., acute toxicity in rodent models) to address regulatory scrutiny .

Basic: What synthetic routes are reported for piperazine-containing analogs of this compound?

Methodological Answer:

While direct synthesis data for this compound is limited, analogous methods include:

- Aminomethylation: React ketones with piperazine derivatives under reflux (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone + benzylpiperazine) .

- Schotten-Baumann reaction: Form amide bonds between acyl chlorides and piperazines.

Advanced: What strategies mitigate data inconsistencies in vibrational spectroscopy (IR/Raman) for this compound?

Methodological Answer:

- Hybrid experimental-computational workflows: Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes.

- Crystal packing analysis: Use Mercury or CrystalExplorer to assess intermolecular interactions (e.g., hydrogen bonds) that influence peak shifts .

Basic: How is purity assessed for this compound in research-grade samples?

Methodological Answer:

- High-performance liquid chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Melting point analysis: Compare observed mp (e.g., 187–190°C for a related piperazine compound) with literature values .

Advanced: What crystallographic software tools are optimal for refining the structure of metal complexes involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。